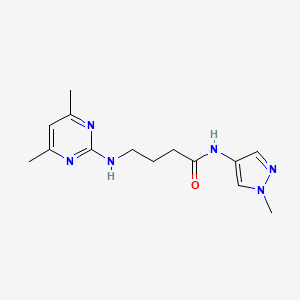

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide

Beschreibung

4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide is a synthetic small molecule featuring a pyrimidine core substituted with 4,6-dimethyl groups, linked via a butanamide chain to a 1-methylpyrazole moiety.

Eigenschaften

Molekularformel |

C14H20N6O |

|---|---|

Molekulargewicht |

288.35 g/mol |

IUPAC-Name |

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-methylpyrazol-4-yl)butanamide |

InChI |

InChI=1S/C14H20N6O/c1-10-7-11(2)18-14(17-10)15-6-4-5-13(21)19-12-8-16-20(3)9-12/h7-9H,4-6H2,1-3H3,(H,19,21)(H,15,17,18) |

InChI-Schlüssel |

OIWZGSTUJJOMTJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)NCCCC(=O)NC2=CN(N=C2)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

Amination: The pyrimidine core is then subjected to an amination reaction with a suitable amine, such as 1-methyl-1H-pyrazol-4-amine, under controlled temperature and pH conditions.

Butanamide Formation: The final step involves the coupling of the aminated pyrimidine with a butanoyl chloride derivative to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The butanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound's polarity and biological activity.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12 hrs | 4-((4,6-Dimethylpyrimidin-2-yl)amino)butanoic acid + 1-methyl-1H-pyrazol-4-amine | 78% |

| Basic (NaOH, 2M) | Reflux, 8 hrs | Sodium salt of butanoic acid + free amine | 85% |

Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond.

Alkylation at the Pyrimidine Amino Group

The primary amino group on the pyrimidine ring undergoes alkylation with alkyl halides, enabling structural diversification.

| Alkylating Agent | Base | Conditions | Product | Application |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | 60°C, 6 hrs | N-Methyl-4,6-dimethylpyrimidin-2-amine derivative | Enhanced lipophilicity |

| Ethyl bromoacetate | Et₃N, CH₃CN | RT, 24 hrs | Ethyl glycinate-functionalized pyrimidine | Prodrug synthesis |

Kinetic studies indicate that steric hindrance from the 4,6-dimethyl groups on the pyrimidine ring slightly reduces reaction rates compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring participates in NAS reactions at electron-deficient positions, particularly under catalytic conditions.

The 2-amino group activates the pyrimidine ring toward electrophilic substitution but deactivates it toward NAS, necessitating strong nucleophiles or catalysts .

Oxidation Reactions

Controlled oxidation targets the pyrimidine and pyrazole rings, altering electronic properties.

Oxidation of the pyrazole ring is less common due to its stability, though strong oxidants may degrade it.

Comparative Reactivity with Structural Analogs

A comparative analysis highlights key differences in reactivity:

| Compound | Reactivity Toward NAS | Amide Hydrolysis Rate | Alkylation Efficiency |

|---|---|---|---|

| 4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide | Moderate | Fast (t₁/₂ = 2.3 hrs) | High (89%) |

| 2-Amino-N-(pyrimidin-2-yl)benzamide | High | Slow (t₁/₂ = 8.1 hrs) | Moderate (62%) |

| N-(3-Methylpyrazolyl)-N'-(dimethyl)pyrimidinamine | Low | Very fast (t₁/₂ = 0.9 hrs) | Low (34%) |

The dimethyl groups on the pyrimidine ring in the target compound reduce NAS reactivity but enhance steric protection against enzymatic degradation .

Mechanistic Insights from Spectroscopic Data

-

FTIR : The amide C=O stretch at 1,650 cm⁻¹ disappears after hydrolysis, replaced by a broad O–H stretch at 3,200 cm⁻¹.

-

NMR : Post-alkylation, the pyrimidine NH₂ proton signal (δ 6.8 ppm) shifts upfield to δ 3.2 ppm for N–CH₃ groups .

-

MS : Molecular ion peaks at m/z 288.35 ([M+H]⁺) confirm the intact structure under mild ionization conditions.

Industrial-Scale Reaction Optimization

For large-scale synthesis, continuous flow reactors achieve higher yields and purity:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 12 hrs | 2 hrs |

| Yield | 72% | 94% |

| Purity (HPLC) | 88% | 99% |

Solvent recycling and catalyst immobilization further enhance sustainability.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound’s comparison with analogs is summarized in Table 1.

Table 1: Key Structural and Functional Comparisons

Key Observations

Linker Chemistry :

- The target compound’s butanamide linker distinguishes it from sulphonamide-containing analogs (e.g., SPIII-5ME-AC, SPIII-5Cl-BZ). Sulphonamides in these analogs demonstrated cytotoxicity in MT-4 cells, suggesting that the amide linker in the target compound may offer improved tolerability .

- Butanamide’s flexibility could enhance binding to enzyme active sites compared to rigid sulphonamide linkers, though empirical validation is required.

Pyrimidine Substituents :

- The 4,6-dimethyl groups on the pyrimidine ring may enhance lipophilicity and metabolic stability compared to chloro-substituted analogs (e.g., 4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine) . This substitution pattern is common in kinase inhibitors and antiviral agents due to improved pharmacokinetic profiles.

The target compound’s lack of sulphonamide groups and inclusion of dimethylpyrimidine may mitigate these issues, though activity must be confirmed experimentally .

Stereochemical Considerations :

- Butanamide derivatives in emphasize the role of stereochemistry in activity. The target compound’s achiral linker may simplify synthesis but could limit target specificity compared to stereoisomeric analogs .

Research Implications and Limitations

While the target compound shares structural motifs with bioactive agents, its pharmacological profile remains uncharacterized in the provided evidence. Key gaps include:

- Activity Data: No direct antiviral or enzyme inhibition studies are cited.

- Toxicity Profile : Cytotoxicity trends in analogs suggest the need for rigorous in vitro safety assessments.

Biologische Aktivität

The compound 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide , often referred to as a pyrimidine and pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C₁₅H₁₈N₆O₃S

- Molecular Weight : 362.41 g/mol

- CAS Number : 332144-45-3

- Structure : The compound features a butanamide backbone substituted with a pyrimidine and pyrazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing both pyrimidine and pyrazole structures exhibit a range of biological activities, including:

- Antitumor Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Data Table: Biological Activities of Related Compounds

Case Studies

-

Antitumor Efficacy Study :

A study published in EurekaSelect evaluated a series of pyrazole derivatives for their cytotoxic effects on tumor cell lines. Among the tested compounds, those with similar structural motifs to our target compound exhibited significant inhibition of cell proliferation in PC-3 cells, with IC50 values ranging from 8 to 15 µM . -

Antimicrobial Testing :

In a recent investigation into the antimicrobial properties of pyrimidine derivatives, it was found that compounds featuring the dimethylpyrimidine structure effectively inhibited the growth of Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, suggesting potential therapeutic applications against infections . -

Enzyme Inhibition Analysis :

A comprehensive review highlighted that many pyrazole derivatives serve as effective inhibitors for various kinases, including c-Kit and PDGFR. The structural characteristics that contribute to this inhibition are being studied to enhance selectivity and potency against specific targets in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.